molecular formula C10H12N4O6S B057017 Isatoribine CAS No. 122970-40-5

Isatoribine

Cat. No.: B057017
CAS No.: 122970-40-5
M. Wt: 316.29 g/mol
InChI Key: TZYVRXZQAWPIAB-FCLHUMLKSA-N
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Description

Isatoribine is a nucleoside analog that acts as a selective agonist of Toll-like receptor 7 (TLR7). It has been investigated for its potential therapeutic applications, particularly in the treatment of chronic hepatitis C virus (HCV) infection. This compound is known for its ability to elevate levels of interferon-alpha, providing antiviral and antimetastatic activity in various murine systems .

Scientific Research Applications

Isatoribine has been extensively studied for its scientific research applications in various fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isatoribine involves the preparation of the base moiety 5-aminothiazolo[4,5-d]pyrimidine-2,7-(3H,6H)-dione, followed by a key glycosylation step with peracetylated sugar 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The process includes enzymatic hydrolysis to achieve regioselectivity and improved environmental impact .

Industrial Production Methods

The industrial production of this compound has been optimized to address limitations in the original synthesis. This includes a streamlined glycosylation process and the use of immobilized lipase as a robust catalyst, which enhances the efficiency and operational stability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isatoribine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH levels.

Major Products Formed

The major products formed from the reactions of this compound include its derivatives with modified functional groups, which can enhance its antiviral and immunomodulatory activities.

Mechanism of Action

Isatoribine exerts its effects by interacting with Toll-like receptor 7 (TLR7) on certain immune system cells. This interaction stimulates the production of interferon-alpha and other cytokines, leading to an antiviral state in the host. The precise mechanism by which this compound reduces viral load is not fully understood, but it is believed to involve modulation of innate immunity and enhancement of cellular responses .

Comparison with Similar Compounds

Isatoribine is unique among nucleoside analogs due to its selective agonistic activity on TLR7. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific receptor targets and pharmacological profiles, highlighting the uniqueness of this compound in its selective TLR7 activation.

Properties

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18)/t2-,3-,4-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVRXZQAWPIAB-FCLHUMLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924330
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Isatoribine is believed to act by a mechanism of action involving interaction with Toll-like receptor 7 (TLR7) and stimulation of the patient's own immune system, but the precise mechanism by which isatoribine reduced viral load is unknown (possible mechanisms include an antiviral effect, modulation of innate immunity, or enhancement of cellular responses).
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

122970-40-5
Record name Isatoribine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122970405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATORIBINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DNT962H92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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